molecular formula C11H17N3O3S B14839773 N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14839773
M. Wt: 271.34 g/mol
InChI Key: UUCXTFGBOWOZMF-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps. One common approach includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl and dimethylamino substituents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 4-Dimethylaminopyridine (DMAP)

Comparison: N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[4-cyclopropyloxy-5-(dimethylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)9-7-12-11(13-18(3,15)16)6-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

UUCXTFGBOWOZMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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